3-Methylfuro[2,3-c]pyridine
CAS No.: 106531-57-1
Cat. No.: VC20749060
Molecular Formula: C8H7NO
Molecular Weight: 133.15 g/mol
* For research use only. Not for human or veterinary use.
![3-Methylfuro[2,3-c]pyridine - 106531-57-1](/images/no_structure.jpg)
Specification
CAS No. | 106531-57-1 |
---|---|
Molecular Formula | C8H7NO |
Molecular Weight | 133.15 g/mol |
IUPAC Name | 3-methylfuro[2,3-c]pyridine |
Standard InChI | InChI=1S/C8H7NO/c1-6-5-10-8-4-9-3-2-7(6)8/h2-5H,1H3 |
Standard InChI Key | XQCMDWFUTKIKOW-UHFFFAOYSA-N |
SMILES | CC1=COC2=C1C=CN=C2 |
Canonical SMILES | CC1=COC2=C1C=CN=C2 |
Introduction
What is 3-Methylfuro[3,2-c]pyridine?
3-Methylfuro[3,2-c]pyridine is a chemical compound with the molecular formula
and a molecular weight of 133.15 g/mol . It features a furan ring fused to a pyridine ring, with a methyl group attached at the third position of the furan ring.
IUPAC Name: 3-methylfuro[3,2-c]pyridine
CAS Number: 167420-52-2
Synthesis
3-Methylfuro[3,2-c]pyridine can be synthesized through cyclization reactions, such as the reaction of 3-alkynyl-1-methylpyridin-2(1H)-ones with molecular iodine and sodium iodide, which can yield продукту from 79% to 92% under controlled conditions. Industrial synthesis involves scaling up laboratory methods and optimizing conditions for purity and yield.
Applications and Biological Activity
3-Methylfuro[3,2-c]pyridine is used as a building block in synthesizing complex heterocyclic compounds. It has demonstrated biological activities, including potential antimicrobial and anticancer properties, making it a subject of pharmacological research. It may also have utility as a neuroprotectant .
Future Research
Future research may focus on optimizing synthetic routes and incorporating functional groups to enhance its biological activity or material properties.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume